Cas no 4067-16-7 (Pentaethylenehexamine)

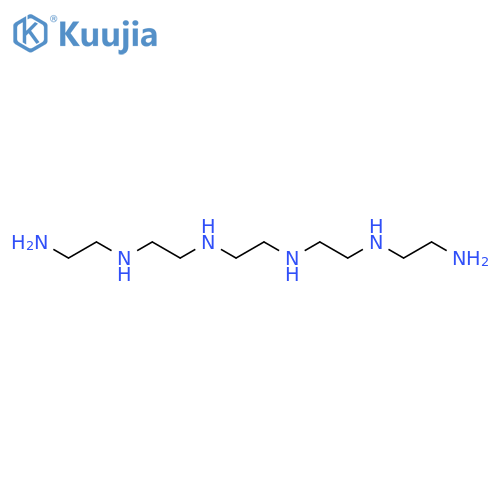

Pentaethylenehexamine structure

商品名:Pentaethylenehexamine

Pentaethylenehexamine 化学的及び物理的性質

名前と識別子

-

- PENTAETHYLENEHEXAMINE

- Pentaethylenehexamide

- 3,6,9,12-TETRAAZATETRADECANE-1,14-DIAMINE

- Pentaethylenehexamine (mixture)

- N'-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]ethane-1,2-diamine

- N1,N1'-(Ethane-1,2-diyl)bis(N2-(2-aminoethyl)ethane-1,2-diamine)

- PentaethylenehexaMine (so called)

- 1,2-Bis[[2-[(2-aminoethyl)amino]ethyl]amino]ethane

- 1,4,7,10,13,16-Hexaazahexadecane

- 3,6,9,12-Tetraazatetradecamethylenediamine

- PEHA

- 9K5VZU43LE

- LSHROXHEILXKHM-UHFFFAOYSA-N

- Pentaethylenexamine

- pentaethylene hexamine

- STR02872

- Pentaethylenehexamine, technical grade

- AK

- CHEMBL65184

- SCHEMBL26707

- EINECS 223-775-9

- 4067-16-7

- Q27272660

- A873254

- FT-0635115

- CS-0204472

- NS00007677

- W-109943

- BRN 1768042

- 1,2-BIS((2-((2-AMINOETHYL)AMINO)ETHYL)AMINO)ETHANE

- Pentaethylenehexamine, tech grade

- UNII-9K5VZU43LE

- AKOS024462522

- Pentaethylenehexamide;3,6,9,12-TETRAAZATETRADECANE-1,14-DIAMINE

- F87473

- P0622

- EC 223-775-9

- MFCD00008167

- CCRIS 6264

- DTXSID7025843

- DTXCID505843

- pentaethylenehexamine hexahydrochloride

- LEVEPOX HARDENER T3

- 4-04-00-01245 (Beilstein Handbook Reference)

- PENTAEN

- DB-026856

- Pentaethylenehexamine

-

- MDL: MFCD00008167

- インチ: 1S/C10H28N6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h13-16H,1-12H2

- InChIKey: LSHROXHEILXKHM-UHFFFAOYSA-N

- ほほえんだ: N([H])(C([H])([H])C([H])([H])N([H])C([H])([H])C([H])([H])N([H])[H])C([H])([H])C([H])([H])N([H])C([H])([H])C([H])([H])N([H])C([H])([H])C([H])([H])N([H])[H]

- BRN: 1768042

計算された属性

- せいみつぶんしりょう: 232.237545g/mol

- ひょうめんでんか: 0

- XLogP3: -3.4

- 水素結合ドナー数: 6

- 水素結合受容体数: 6

- 回転可能化学結合数: 13

- どういたいしつりょう: 232.237545g/mol

- 単一同位体質量: 232.237545g/mol

- 水素結合トポロジー分子極性表面積: 100Ų

- 重原子数: 16

- 複雑さ: 108

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- Autoignition Temperature: 680 °F (USCG, 1999)

- 色と性状: 黄色の液体

- 密度みつど: 0.95 g/mL at 25 °C(lit.)

- ゆうかいてん: -35 °C

- ふってん: 389.1°C at 760 mmHg

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D 1.5096(lit.)

- PH値: 11 (10g/l, H2O)

- ようかいど: water: soluble500g/L at 20°C

- あんていせい: Stable. Incompatible with strong oxidizing agents, strong acids.

- PSA: 100.16000

- LogP: 0.22640

Pentaethylenehexamine セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H302-H314-H317-H410

- 警告文: P260-P264-P270-P272-P273-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P391-P405-P501

- 危険物輸送番号:UN 2735 8/PG 3

- WGKドイツ:2

- 危険カテゴリコード: 21/22-34-43-50/53

- セキュリティの説明: S26-S36/37/39-S45-S60-S61

- RTECS番号:RZ2680000

-

危険物標識:

- 包装カテゴリ:III

- 危険レベル:8

- 包装等級:III

- 包装グループ:III

- 危険レベル:8

- セキュリティ用語:8

- リスク用語:R34; R43; R50/53

Pentaethylenehexamine 税関データ

- 税関コード:2921290000

- 税関データ:

中国税関コード:

2921290000概要:

2921290000.他の無環ポリアミン及びその誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2921290000種の他の無環ポリアミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Pentaethylenehexamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0622-500g |

Pentaethylenehexamine |

4067-16-7 | 500g |

¥420.0 | 2022-06-10 | ||

| Ambeed | A316002-25g |

N1,N1'-(Ethane-1,2-diyl)bis(N2-(2-aminoethyl)ethane-1,2-diamine) |

4067-16-7 | many component mixture | 25g |

$26.0 | 2025-02-19 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P830660-500g |

Pentaethylenehexamine |

4067-16-7 | 500g |

¥420.00 | 2022-09-01 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P830660-100g |

Pentaethylenehexamine |

4067-16-7 | 100g |

¥122.00 | 2022-09-01 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0622-500G |

Pentaethylenehexamine (mixture) |

4067-16-7 | 500g |

¥420.00 | 2024-04-16 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PH392-5g |

Pentaethylenehexamine |

4067-16-7 | manycomponentmixture | 5g |

¥61.0 | 2022-06-10 | |

| 1PlusChem | 1P003T48-25g |

PENTAETHYLENEHEXAMINE |

4067-16-7 | 80 | 25g |

$17.00 | 2025-02-20 | |

| abcr | AB140177-500g |

Pentaethylenehexamine, many component mixture; . |

4067-16-7 | 500g |

€81.10 | 2024-04-17 | ||

| Aaron | AR003TCK-25g |

Pentaethylenehexamine |

4067-16-7 | 98% | 25g |

$5.00 | 2025-01-22 | |

| Aaron | AR003TCK-100g |

Pentaethylenehexamine |

4067-16-7 | 98% | 100g |

$10.00 | 2025-01-22 |

Pentaethylenehexamine 関連文献

-

1. Quantitative study of the interactions of ATP with amines and amino acidsConcetta De Stefano,Claudia Foti,Antonio Gianguzza,Ottavia Giuffrè,Silvio Sammartano J. Chem. Soc. Faraday Trans. 1996 92 1511

-

Ali Pourjavadi,Azardokht Abedin-Moghanaki,Seyed Amirhossein Nasseri RSC Adv. 2016 6 7982

-

Ma?l Bathfield,Jér?me Warnant,Corine Gérardin,Patrick Lacroix-Desmazes Polym. Chem. 2015 6 1339

-

Rahman Bikas,Elaheh Shahmoradi,Santiago Reinoso,Marzieh Emami,Luis Lezama,Joaquín Sanchiz,Nader Noshiranzadeh Dalton Trans. 2019 48 13799

-

5. Homogeneous and heterogeneous catalysts for hydrogenation of CO2 to methanol under mild conditionsShao-Tao Bai,Gilles De Smet,Yuhe Liao,Ruiyan Sun,Cheng Zhou,Matthias Beller,Bert U. W. Maes,Bert F. Sels Chem. Soc. Rev. 2021 50 4259

4067-16-7 (Pentaethylenehexamine) 関連製品

- 111-37-5([2-(ethylamino)ethyl](methyl)amine)

- 110-70-3(methyl[2-(methylamino)ethyl]amine)

- 111-74-0(ethyl[2-(ethylamino)ethyl]amine)

- 110-72-5(N-Ethylethylenediamine)

- 4730-54-5(1,4,7-Triazonane)

- 53714-56-0(Leuprolide)

- 109-81-9(N-Methylethylenediamine)

- 294-90-6(Cyclen)

- 296-35-5(Hexacyclen)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:4067-16-7)PENTAETHYLENEHEXAMINE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:4067-16-7)3,6,9,12-tetraazatetradecamethylenediamine

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ